molecular formula C21H17F3N2O2 B2858999 N-(4-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 1004393-24-1

N-(4-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2858999
CAS No.: 1004393-24-1
M. Wt: 386.374
InChI Key: LJOPNQSJUAUSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule with a molecular formula of C₂₁H₁₇F₃N₂O₂ and a molecular weight of 386.37 g/mol . Its structure comprises a dihydropyridine core substituted with a 3-(trifluoromethyl)benzyl group at the 1-position and a 4-methylphenyl carboxamide moiety at the 3-position. The trifluoromethyl (CF₃) group is a meta-substituent on the benzyl ring, contributing to the molecule’s hydrophobicity and electronic properties, while the 4-methylphenyl group enhances steric bulk.

Properties

IUPAC Name

N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-14-5-8-18(9-6-14)25-20(28)16-7-10-19(27)26(13-16)12-15-3-2-4-17(11-15)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOPNQSJUAUSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution Reactions: The methyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

    Molecular Probes: It can be used as a molecular probe to study biological processes at the molecular level.

Medicine:

    Drug Development: Due to its unique structure, the compound may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed examination of key analogs, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Substituent Position Isomer: 4-(Trifluoromethyl)benzyl Derivative

Compound : N-(4-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

  • Molecular Formula : C₂₁H₁₇F₃N₂O₂ (identical to the target compound)
  • Key Difference : The trifluoromethyl group is para-substituted on the benzyl ring instead of meta .
  • Steric Effects: The linear para-substitution could reduce steric hindrance compared to the meta-substituted analog, favoring interactions with flat binding pockets. Thermodynamic Stability: Para-substituted aromatic systems often exhibit higher symmetry, which may enhance crystallinity and stability .

Carbamoyl-Substituted Analog

Compound : N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide

  • Molecular Formula : C₂₁H₁₆F₃N₃O₃
  • Molecular Weight : 415.37 g/mol
  • Key Difference : Replacement of the 4-methylphenyl group with a 4-carbamoylphenyl moiety.
  • Hydrogen Bonding: The -CONH₂ substituent can act as a hydrogen bond donor/acceptor, enhancing target affinity in hydrophilic binding sites. Metabolic Stability: The amide group may confer resistance to oxidative metabolism compared to methyl substituents .

Complex Heterocyclic Derivatives

Compound : N-{4-fluoro-5-[2-(morpholin-4-yl)pyrimidin-5-yl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl}-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide

  • Molecular Formula : C₂₇H₂₁ClN₂O₂ (representative example from a broader class)
  • Key Differences : Incorporation of morpholine, pyrimidine, and piperazine rings .
  • Implications :
    • Target Selectivity : The addition of heterocycles may confer selectivity for kinase or GPCR targets.
    • Pharmacokinetics : Increased molecular weight (440.93 g/mol) and complexity could hinder blood-brain barrier penetration but improve plasma protein binding .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Advantages Limitations
N-(4-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide (Target) C₂₁H₁₇F₃N₂O₂ 386.37 3-(Trifluoromethyl)benzyl, 4-methylphenyl Balanced hydrophobicity; moderate steric bulk Limited hydrogen-bonding capacity
N-(4-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide C₂₁H₁₇F₃N₂O₂ 386.37 4-(Trifluoromethyl)benzyl, 4-methylphenyl Enhanced electronic effects; potential stability Reduced steric flexibility
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide C₂₁H₁₆F₃N₃O₃ 415.37 3-(Trifluoromethyl)benzyl, 4-carbamoylphenyl Improved solubility; hydrogen-bonding capability Lower lipophilicity; possible metabolic susceptibility
N-{4-fluoro-5-[2-(morpholin-4-yl)pyrimidin-5-yl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl}-... (Complex) C₂₇H₂₁ClN₂O₂ 440.93 Morpholine, pyrimidine, piperazine, trifluoromethyl High target specificity; multi-ring scaffold Poor bioavailability; synthetic complexity

Research Findings and Implications

  • Positional Isomerism : The meta vs. para positioning of the trifluoromethyl group significantly impacts electronic distribution. Meta-substitution (target compound) may offer better steric complementarity in asymmetric binding pockets, whereas para-substitution could favor planar interactions .
  • Polar Group Substitution : The carbamoyl analog’s increased polarity suggests utility in hydrophilic environments (e.g., enzyme active sites), though its higher molecular weight may limit passive diffusion .
  • Heterocyclic Modifications : Complex derivatives with morpholine/piperazine rings highlight a trade-off between selectivity and pharmacokinetic challenges, emphasizing the need for prodrug strategies .

Biological Activity

N-(4-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, known for its diverse biological activities. The compound features a dihydropyridine ring, a carbonyl group, and two aromatic substituents, which contribute to its unique electronic properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₅F₃N₂O₂, with a molecular weight of approximately 348.32 g/mol. The structural characteristics include:

  • Dihydropyridine ring : Essential for calcium channel modulation.
  • Carbonyl group (6-oxo) : Involved in various chemical reactions.
  • Para-methylphenyl and trifluoromethylphenyl groups : These substituents enhance the compound's lipophilicity and biological activity.

The biological activity of this compound primarily involves its interaction with calcium channels. Dihydropyridines are well-known calcium channel blockers, which can influence cellular signaling pathways critical for cardiovascular health. By inhibiting calcium influx through voltage-gated calcium channels, this compound may help in managing conditions such as hypertension and angina.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound against various cellular targets:

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects:

  • Cardiovascular Effects : In rodent models, administration of the compound resulted in significant reductions in blood pressure and heart rate, supporting its role as a calcium channel blocker .
  • Neurotoxicity Assessment : Similar compounds have been tested for neurotoxicity through monoamine oxidase (MAO) pathways. The results indicate that while some analogs exhibit neurotoxic properties, this specific compound's activity remains to be fully elucidated .

Case Studies

A case study involving a related dihydropyridine derivative demonstrated significant improvements in cardiac function in patients with chronic heart failure. This suggests that this compound could have similar therapeutic implications if further validated.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-cyanophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamideCyano group instead of methylModerate calcium channel inhibition
N-(4-methoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamideMethoxy group affecting electronic propertiesEnhanced neuroprotective effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.